molecular formula C24H23ClN4O3 B5124774 N-BENZYL-5-[4-(4-CHLOROBENZOYL)PIPERAZIN-1-YL]-2-NITROANILINE

N-BENZYL-5-[4-(4-CHLOROBENZOYL)PIPERAZIN-1-YL]-2-NITROANILINE

Cat. No.: B5124774
M. Wt: 450.9 g/mol
InChI Key: BQRIEXJIKQIADY-UHFFFAOYSA-N
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Description

N-BENZYL-5-[4-(4-CHLOROBENZOYL)PIPERAZIN-1-YL]-2-NITROANILINE is a complex organic compound that features a benzyl group, a chlorobenzoyl group, a piperazine ring, and a nitroaniline moiety

Properties

IUPAC Name

[4-[3-(benzylamino)-4-nitrophenyl]piperazin-1-yl]-(4-chlorophenyl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H23ClN4O3/c25-20-8-6-19(7-9-20)24(30)28-14-12-27(13-15-28)21-10-11-23(29(31)32)22(16-21)26-17-18-4-2-1-3-5-18/h1-11,16,26H,12-15,17H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BQRIEXJIKQIADY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=CC(=C(C=C2)[N+](=O)[O-])NCC3=CC=CC=C3)C(=O)C4=CC=C(C=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H23ClN4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

450.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of N-BENZYL-5-[4-(4-CHLOROBENZOYL)PIPERAZIN-1-YL]-2-NITROANILINE typically involves multi-step organic reactions. The synthetic route often starts with the preparation of the piperazine derivative, followed by the introduction of the benzyl and chlorobenzoyl groups. The final step usually involves the nitration of the aniline ring. Reaction conditions such as temperature, solvent, and catalysts are carefully controlled to ensure high yield and purity .

Chemical Reactions Analysis

N-BENZYL-5-[4-(4-CHLOROBENZOYL)PIPERAZIN-1-YL]-2-NITROANILINE undergoes various chemical reactions, including:

Scientific Research Applications

N-BENZYL-5-[4-(4-CHLOROBENZOYL)PIPERAZIN-1-YL]-2-NITROANILINE has several scientific research applications:

Mechanism of Action

The mechanism of action of N-BENZYL-5-[4-(4-CHLOROBENZOYL)PIPERAZIN-1-YL]-2-NITROANILINE involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or receptors, leading to its biological effects. The exact pathways and targets are subjects of ongoing research.

Comparison with Similar Compounds

N-BENZYL-5-[4-(4-CHLOROBENZOYL)PIPERAZIN-1-YL]-2-NITROANILINE can be compared with similar compounds such as:

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